Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate
Description
Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core linked to a pyrrolidinone moiety via a carbamoyl bridge. The 4-methoxyphenyl substituent on the pyrrolidinone ring introduces electron-donating properties, while the ethyl carboxylate group enhances solubility.
Properties
IUPAC Name |
ethyl 4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O5/c1-3-28-19(26)22-10-8-21(9-11-22)18(25)20-14-12-17(24)23(13-14)15-4-6-16(27-2)7-5-15/h4-7,14H,3,8-13H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIHJFARLRHRQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate typically involves multi-step organic reactions. Here is a generalized synthetic route:
Formation of 4-Methoxyphenyl Intermediate:
Starting with 4-methoxyaniline, undergoes acylation to form 4-methoxyacetanilide.
Followed by a reduction reaction to produce 4-methoxyaniline.
Synthesis of Pyrrolidin-3-one Derivative:
Reacting 4-methoxyaniline with succinic anhydride to form a pyrrolidine-2,5-dione derivative.
Cyclization under controlled conditions results in the formation of the pyrrolidin-3-one core.
Formation of Piperazine-1-carboxylate:
The key intermediate from the previous step reacts with ethyl chloroformate and piperazine to form the final compound.
Industrial Production Methods: Industrial synthesis might involve similar routes but on a larger scale, incorporating more efficient catalytic methods and optimized reaction conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, yielding various oxidized derivatives.
Reduction: Reduction primarily targets the carbonyl groups present in the pyrrolidinone ring.
Substitution: The methoxy group can be substituted via nucleophilic aromatic substitution, and the ester group is susceptible to hydrolysis and transesterification.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO4 or CrO3 are common.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Substitution: Nucleophiles like thiols or amines under basic or acidic conditions.
Major Products: The products vary based on the reaction type, such as phenols from oxidation, amines from reductions, and a variety of esters or acids from substitution reactions.
Scientific Research Applications
Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate has notable applications in:
Chemistry:
Used as a building block in the synthesis of more complex organic molecules.
Biology:
Its structural features are investigated for potential pharmacological activity, such as enzyme inhibition or receptor binding.
Medicine:
Potential use in drug design, particularly for compounds targeting central nervous system disorders.
Industry:
Its chemical stability and reactivity make it a candidate for materials science, particularly in the development of polymers and advanced materials.
Mechanism of Action
The specific mechanism by which Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate exerts its effects is highly dependent on its application context.
Molecular Targets and Pathways:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Receptor Interaction: It can modulate neurotransmitter receptors, impacting signaling pathways in neural systems.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural analogues differ primarily in the substituents on the phenyl ring and the nature of the heterocyclic or linker groups. Key comparisons include:
Key Observations :
- In contrast, the 4-fluoro substituent () withdraws electrons, which may alter binding affinity or metabolic stability .
- Bulk and Solubility : The 2-butoxy substituent () introduces steric hindrance and lipophilicity, likely reducing aqueous solubility compared to the target’s methoxy group. Tert-butyl carbamates (e.g., ) further increase hydrophobicity .
- Conformational Flexibility: The pyrrolidinone ring in the target compound introduces rigidity, whereas compounds with pyrazolopyrimidinones () or cinnamoyl moieties () exhibit varied flexibility, impacting receptor interactions .
Pharmacological and Physicochemical Properties
- Serotonin Receptor Antagonists: Compounds like p-MPPI () demonstrate competitive antagonism at 5-HT1A receptors. The target compound’s pyrrolidinone-carbamoyl structure may mimic key pharmacophores but lacks the iodobenzamido group critical for high-affinity binding in p-MPPI .
- LogP and Solubility : The ethyl carboxylate group in the target compound enhances solubility compared to tert-butyl-protected analogues (). For example, tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate () has a higher logP due to the hydrophobic tert-butyl group .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for tert-butyl piperazine derivatives (), involving carbamoyl coupling under basic conditions (e.g., K₂CO₃ in DMF) .
Biological Activity
Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate, identified by its CAS number 894026-07-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 390.4 g/mol. The structure includes a piperazine ring, a pyrrolidinone moiety, and a methoxyphenyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 894026-07-4 |
| Molecular Formula | C₁₉H₂₆N₄O₅ |
| Molecular Weight | 390.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may function as an inhibitor or modulator of specific biological pathways, which can lead to therapeutic effects in various conditions.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against different cancer cell lines:
- TK-10 and HT-29 Cell Lines : In vitro studies demonstrated that certain derivatives possess moderate antineoplastic activity, indicating potential for further development as anticancer agents .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological activities. This compound may exhibit:
- Serotonin Receptor Modulation : Compounds with similar structures have been reported to interact with serotonin receptors, potentially influencing mood and anxiety disorders .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be influenced by modifications in its chemical structure. Key aspects include:
- Pyrrolidinone Moiety : Variations in this part of the molecule can enhance binding affinity to target receptors.
- Methoxy Group Positioning : The location of the methoxy group on the phenyl ring appears to play a critical role in determining the compound's biological activity.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of related piperazine derivatives against human cancer cell lines. Results indicated that specific modifications led to increased cytotoxicity and apoptosis induction in TK-10 cells, suggesting that structural optimization could enhance therapeutic outcomes.
Case Study 2: Neuroprotective Effects
Research focusing on serotonin receptor antagonists revealed that compounds structurally similar to this compound exhibited neuroprotective effects in models of neurodegeneration. These findings highlight the potential for developing new treatments for neurological disorders.
Q & A
Q. What are the established synthetic routes for Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolidinone core via cyclization of precursors like 4-methoxyphenylamine and ethyl acetoacetate under acidic conditions .
- Step 2 : Introduction of the piperazine-carboxylate moiety through carbamoylation or coupling reactions, often using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or dichloromethane) .
- Step 3 : Final esterification or functionalization steps to achieve the target compound . Optimization involves adjusting solvent polarity, temperature (e.g., 0–60°C), and stoichiometry to improve yield (>70%) and purity (>95%, confirmed by HPLC) .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm proton environments and carbon backbone .
- X-ray Crystallography : Resolving 3D conformation using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What in vitro assays are recommended for initial biological activity screening?
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, DU 145) with IC values in the low micromolar range .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or phosphodiesterases, using ATP/GTP analogs to measure competitive binding .
- Anti-inflammatory Activity : ELISA for TNF-α or IL-6 reduction in macrophage models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Core Modifications : Replace the pyrrolidinone ring with pyrimidine or tetrazole moieties to assess impact on binding .
- Substituent Effects : Systematically vary the 4-methoxyphenyl group (e.g., halogenation, alkylation) and evaluate changes in IC values .
- Piperazine Tailoring : Introduce sulfonyl or acetyl groups to enhance solubility or metabolic stability .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinase domains) .
Q. How can contradictory data in biological assays (e.g., variable IC50_{50}50 values) be resolved?
Contradictions often arise from:
- Purity Discrepancies : Re-analyze compound purity via HPLC and repeat assays with ≥95% pure batches .
- Assay Conditions : Standardize cell culture media (e.g., FBS concentration), incubation time, and controls (DMSO vehicle) .
- Target Heterogeneity : Validate target specificity using CRISPR-knockout cell lines or isothermal titration calorimetry (ITC) .
Q. What strategies are effective for resolving crystallographic ambiguities in the compound’s 3D structure?
- High-Resolution Data : Collect diffraction data at synchrotron facilities (resolution ≤1.0 Å) to reduce noise .
- Twinned Data Refinement : Use SHELXD/SHELXE for phasing and Olex2 for model building in cases of twinning .
- Hydrogen Bond Network Analysis : Validate intermolecular interactions (e.g., piperazine-carboxylate H-bonds) via Mercury software .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- Microsomal Stability : Incubate with liver microsomes (human/rodent) and quantify parent compound loss via LC-MS/MS .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (% unbound) .
- Caco-2 Permeability : Assess intestinal absorption potential using monolayer transepithelial resistance .
Methodological Considerations
Q. What analytical techniques are critical for detecting synthetic byproducts or degradation products?
- HPLC-DAD/UV : Monitor reaction progress and isolate impurities using C18 columns (gradient: 5–95% acetonitrile/water) .
- LC-HRMS : Identify unknown impurities via exact mass and isotopic patterns .
- Stability Studies : Accelerated degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions .
Q. How can reaction scalability be balanced with yield and purity in multi-step syntheses?
- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., cyclization) to improve heat dissipation .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce metal contamination .
- Quality-by-Design (QbD) : Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading) .
Data Interpretation and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?
- Nonlinear Regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate IC/EC values with 95% confidence intervals .
- ANOVA with Tukey’s Post Hoc Test : Compare multiple treatment groups (p < 0.05 threshold) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
